molecular formula C22H19N3O2 B5784483 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide

Cat. No. B5784483
M. Wt: 357.4 g/mol
InChI Key: ABVACGXQKUGZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide, also known as ML167, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecules that can selectively target specific proteins and enzymes, making it a promising candidate for drug development.

Mechanism of Action

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide selectively inhibits the activity of PDE4D by binding to a specific site on the enzyme. PDE4D is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates inflammation. By inhibiting PDE4D, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide increases the levels of cAMP, which in turn reduces inflammation.
Biochemical and Physiological Effects
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of asthma, COPD, and rheumatoid arthritis. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been shown to have anti-tumor activity in certain types of cancer.

Advantages and Limitations for Lab Experiments

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has several advantages for lab experiments. It is a small molecule that can selectively target specific proteins and enzymes, making it a promising candidate for drug development. It has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to the use of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide in lab experiments. The synthesis method requires high precision and expertise, which can make it difficult to produce large quantities of the compound. In addition, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide. One direction is to further investigate its potential therapeutic applications in various diseases. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has already shown promise in the treatment of asthma, COPD, rheumatoid arthritis, and Alzheimer's disease, but further studies are needed to determine its efficacy and safety in humans. Another direction is to study the mechanism of action of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide in more detail. Understanding how N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide selectively inhibits the activity of PDE4D could lead to the development of more effective drugs for the treatment of inflammatory diseases. Finally, future studies could focus on optimizing the synthesis method of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide involves a series of chemical reactions that require high precision and expertise. The first step involves the preparation of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1-naphthylamine to give the final product, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to selectively inhibit the activity of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of inflammatory responses. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been shown to reduce inflammation in animal models of asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-7-5-10-17(13-15)21-23-20(27-24-21)14-25(2)22(26)19-12-6-9-16-8-3-4-11-18(16)19/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVACGXQKUGZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-1-carboxamide

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